molecular formula C25H24N4O5 B2548206 2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)acetamide CAS No. 1105225-98-6

2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)acetamide

Cat. No. B2548206
CAS RN: 1105225-98-6
M. Wt: 460.49
InChI Key: NRMIJYPCXGRVRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)acetamide" is a complex organic molecule that likely contains multiple functional groups, including an oxadiazole ring, a pyridine moiety, and acetamide linkage. While the specific papers provided do not directly discuss this compound, they do provide insight into the synthesis and properties of related oxadiazole derivatives, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves cyclization reactions and the use of protected intermediates. For instance, the use of 3-methyl-4H-[1,2,4]-oxadiazol-5-one as a protected acetamidine is shown to be effective in various synthetic sequences, including alkylation and Michael addition reactions . Similarly, the synthesis of 1,3,4-oxadiazole derivatives can involve refluxing with ethyl 2-bromoacetate, hydrazine, and CS2 in the presence of KOH, followed by further esterification and substitution reactions . These methods could potentially be adapted for the synthesis of the compound , considering its structural similarities.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms. The presence of substituents on the oxadiazole ring, such as methoxy groups, can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets . X-ray crystallography can provide detailed information about the molecular geometry, as seen with compound 3i .

Chemical Reactions Analysis

Oxadiazole derivatives can participate in various chemical reactions due to their multiple functional groups. The stability of the oxadiazole ring to acid or base under non-aqueous conditions suggests that it can withstand a range of reaction conditions . The presence of substituents like acetamidine or hydrazide groups can enable further synthetic transformations, such as the formation of hydrazone or azomethine linkages .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The presence of electron-donating or withdrawing groups can affect properties such as solubility, melting point, and reactivity. The spectral data, including IR, 1H-NMR, and EIMS, are essential for confirming the structure of synthesized compounds . Additionally, the bioactivity of these compounds, such as antibacterial and antiproliferative activities, can be evaluated using in vitro assays, providing insight into their potential therapeutic applications .

Scientific Research Applications

Chemical Synthesis and Characterization

Research on 1,2,4-oxadiazole derivatives, such as those involving photochemical cleavage of N-O bonds and the synthesis of new compounds with potential biological activities, highlights the importance of these structures in developing novel chemical entities. These studies involve detailed synthesis routes, structural characterization, and the exploration of chemical reactivities, which are fundamental to advancing chemical science and discovering new materials or drugs (Srimannarayana et al., 1970) (Rehman et al., 2013).

Biological Applications

The biological screening of 1,2,4-oxadiazole derivatives for activities against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) demonstrates the potential of these compounds in developing therapeutic agents. These studies contribute to understanding the mechanisms of action of new compounds and their potential uses in treating diseases related to enzyme dysfunction (Latli et al., 2015).

Pharmacological Evaluation

The evaluation of 1,3,4-oxadiazole and acetamide derivatives for their antibacterial, anti-enzymatic, and cytotoxic activities highlights the versatility of these compounds in drug discovery. These studies involve assessing the therapeutic potential of synthesized compounds against various biological targets, providing valuable information for the development of new drugs (Nafeesa et al., 2017).

properties

IUPAC Name

2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5/c1-15-7-5-8-16(2)22(15)26-21(30)14-29-12-6-9-18(25(29)31)24-27-23(28-34-24)17-10-11-19(32-3)20(13-17)33-4/h5-13H,14H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMIJYPCXGRVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.